molecular formula C17H25N3O4 B598507 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester CAS No. 1204811-06-2

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester

Katalognummer: B598507
CAS-Nummer: 1204811-06-2
Molekulargewicht: 335.404
InChI-Schlüssel: SMEWMBMACPCFQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.3981 g/mol. It is a solid compound that is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester typically involves the reaction of 3-aminopyrrolidine with 4-nitrophenethylamine in the presence of tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Reduction: 3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester.

    Hydrolysis: 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: Potential use in drug discovery and development due to its structural properties.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester: Similar structure but with an amino group instead of a nitro group.

    tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Similar ester group but with a hydroxyl group on the pyrrolidine ring

Uniqueness

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1204811-06-2

Molekularformel

C17H25N3O4

Molekulargewicht

335.404

IUPAC-Name

tert-butyl 3-[2-(4-nitrophenyl)ethylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-11-9-14(12-19)18-10-8-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3

InChI-Schlüssel

SMEWMBMACPCFQY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Synonyme

3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.